molecular formula Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits B1139620 CVFm (Cobra Venom Factor) CAS No. 308067-24-5

CVFm (Cobra Venom Factor)

カタログ番号 B1139620
CAS番号: 308067-24-5
分子量: ~ 150 kDa
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobra Venom Factor (CVF) is a non-toxic complement activating reagent . It is a protein component of cobra venom that facilitates the entry of venom toxins into the bloodstream by inducing complement activation . CVF is a structural and functional analog of complement component C3 .


Synthesis Analysis

CVF is synthesized as single-chain prepro-proteins . The recombinant expression of pro-CVF has been reported in two insect cell expression systems: baculovirus-infected Sf9 Spodoptera frugiperda cells and stably transfected S2 Drosophila melanogaster cells . In both expression systems, pro-CVF is synthesized initially as a single-chain pro-CVF molecule that is subsequently proteolytically processed into a two-chain form of pro-CVF that structurally resembles C3 .


Molecular Structure Analysis

CVF is a three-chain protein that structurally resembles the C3b degradation product C3c . The C3-like form of pro-CVF can be further proteolytically processed into another two-chain form of pro-CVF that structurally resembles C3b .


Chemical Reactions Analysis

CVF functionally resembles C3b, the activated form of C3 . Like C3b, CVF binds factor B, which is subsequently cleaved by factor D to form the bimolecular complex CVF,Bb . CVF,Bb is a C3/C5 convertase that cleaves both complement components C3 and C5 .


Physical And Chemical Properties Analysis

CVF is a non-toxic complement activating reagent . It is stored at -70°C or below to minimize freeze/thaw cycles . Its concentration is 1.0-1.2 mg/mL .

科学的研究の応用

Complement Activation and Medical Applications

  • CVF, a non-toxic complement-activating glycoprotein in cobra venom, is a functional analog of mammalian complement component C3b. Its carbohydrate structure, consisting of N-linked oligosaccharides with terminal alpha1-3-linked galactosyl residues, has potential for several medical applications, including targeted cell killing and complement depletion. The detailed structural analysis of CVF's oligosaccharides highlights its unique carbohydrate structural features (Gowda et al., 2001).

Structure and Function

  • CVF's structure and function, along with its interaction with the complement system, have been thoroughly reviewed. Its structural and functional homology to complement component C3, and its use in experimental tools for decomplementing laboratory animals, provide insights into host defense, immune response, and disease pathogenesis. Recent progress in developing human C3 derivatives with CVF's complement-depleting function ("humanized CVF") for therapeutic complement depletion has been noted (Vogel & Fritzinger, 2010).

Humanized CVF and Therapeutics

  • CVF has been used to create "humanized CVF" proteins, hybrids of CVF and human C3, for targeted complement activation and depletion. These have shown promise in pre-clinical models of human diseases, representing a new approach for pharmacological intervention in diseases where complement activation is a part of the pathogenesis (Vogel & Fritzinger, 2007).

Cardiovascular Applications

  • A study showed that mice treated with recombinant humanized CVF were protected from myocardial ischemia-reperfusion injuries, demonstrating potential for novel anti-complement therapies in clinical use (Gorsuch et al., 2009).

Recombinant Expression and Complement Depletion

  • Research on the recombinant expression of pro-CVF has produced active forms of pro-CVF, crucial for future research in complement depletion and for generating human C3 derivatives with CVF-like functions for therapeutic purposes (Kock et al., 2004).

Glycoprotein Structures and Medical Potential

  • Detailed structural analysis of CVF's oligosaccharides revealed its potential for medical applications like targeted cell killing and complement depletion, based on its unique carbohydrate structural features (Gowda et al., 2001).

Crystallographic Analysis for Clinical Application

  • Structural studies and crystallographic analysis of CVF provide insights into its potential for clinical application in depleting complement in diseases where complement activation is involved in pathogenesis (Sharma et al., 2001).

Immunoconjugates for Targeted Therapy

  • CVF has been explored for cancer therapy by conjugating it to antibodies against tumor cell surface-specific antigens, retaining significant CVF activity and antigen-binding capacity, thus representing a novel approach in targeted therapy (Fu & Gowda, 2001).

CVF in Hybrid Proteins

  • Hybrid proteins of CVF and human C3, replacing portions of C3 sequence with CVF, showed stable convertase formation and complement depletion in human serum, indicating the potential of these hybrids as tools for therapeutic complement depletion (Fritzinger et al., 2009).

作用機序

CVF facilitates the entry of venom toxins into the bloodstream by inducing complement activation . It forms a complex with complement components Factor B and Factor D . This CVFBbD convertase is capable of activating C3 in a wide variety of species via the alternative complement pathway .

Safety and Hazards

While CVF is not a toxin, it facilitates the entry of venom toxins into the bloodstream by inducing complement activation . Therefore, the toxicity of CVF needs to be further studied to ensure that it can be used safely in scientific experiments and therapeutics.

将来の方向性

The ability to produce active forms of pro-CVF recombinantly ensures the continued availability of an important research reagent for complement depletion . This is particularly important as the Indian cobra, the source for natural CVF, is on the list of endangered species . Recombinant pro-CVF could also be invaluable for studies to delineate the structure and function relationship of CVF and its differences from C3 . It could also be used to generate human C3 derivatives with CVF-like function for therapeutic complement depletion .

特性

{ "Design of the Synthesis Pathway": "The synthesis of CVFm can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Lys(Boc)-Wang resin", "Fmoc-protected amino acids (Lys, Asp, Glu, Pro, Ser, Thr, Val, Ala, Gly, Arg, His, Tyr, Leu, Ile, Phe, Trp, Met, Cys)", "HOBt", "DIC", "DMF", "DCM", "TFA", "DIEA", "AcOH", "TIS", "DMSO", "EDC", "HCl", "NaOH", "H2O" ], "Reaction": [ "Swelling of Fmoc-Lys(Boc)-Wang resin in DCM", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using DIC/HOBt in DMF", "Cleavage of peptide from resin using TFA/DIEA/H2O/TIS", "Purification of crude peptide using HPLC", "Oxidation of Met residues using performic acid", "Reduction of disulfide bonds using DTT", "Dialysis of peptide in water", "Lyophilization of purified peptide" ] }

CAS番号

308067-24-5

製品名

CVFm (Cobra Venom Factor)

分子式

Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits

分子量

~ 150 kDa

外観

Lyophilized

純度

≥ 95% (HPLC)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。